4-Nitro-benzylphosphonobutanoyl-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-NITRO-BENZYLPHOSPHONOBUTANOYL-GLYCINE is an organic compound belonging to the class of N-acyl-alpha amino acids. It is characterized by a glycine core carrying an N-(4-{hydroxy[(4-nitrobenzyl)oxy]phosphoryl}butanoyl) substituent . This compound is notable for its unique structure, which includes both nitro and phosphono functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-BENZYLPHOSPHONOBUTANOYL-GLYCINE typically involves multiple steps, starting with the preparation of the nitrobenzylphosphono intermediate. This intermediate is then reacted with butanoyl chloride and glycine under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH settings to ensure the desired yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining high standards of safety and environmental compliance. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process .
Chemical Reactions Analysis
Types of Reactions
4-NITRO-BENZYLPHOSPHONOBUTANOYL-GLYCINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The phosphono group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group may yield nitrogen oxides, while reduction may produce an amine derivative .
Scientific Research Applications
4-NITRO-BENZYLPHOSPHONOBUTANOYL-GLYCINE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-NITRO-BENZYLPHOSPHONOBUTANOYL-GLYCINE involves its interaction with specific molecular targets, such as enzymes and proteins. The nitro and phosphono groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of protein function .
Comparison with Similar Compounds
Similar Compounds
- 4-NITRO-BENZYLPHOSPHONOBUTANOYL-ALANINE
- 4-NITRO-BENZYLPHOSPHONOBUTANOYL-SERINE
- 4-NITRO-BENZYLPHOSPHONOBUTANOYL-THREONINE
Uniqueness
4-NITRO-BENZYLPHOSPHONOBUTANOYL-GLYCINE is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
147104-11-8 |
---|---|
Molecular Formula |
C13H17N2O8P |
Molecular Weight |
360.26 g/mol |
IUPAC Name |
2-[4-[hydroxy-[(4-nitrophenyl)methoxy]phosphoryl]butanoylamino]acetic acid |
InChI |
InChI=1S/C13H17N2O8P/c16-12(14-8-13(17)18)2-1-7-24(21,22)23-9-10-3-5-11(6-4-10)15(19)20/h3-6H,1-2,7-9H2,(H,14,16)(H,17,18)(H,21,22) |
InChI Key |
LNMNPGKCSJFAGN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1COP(=O)(CCCC(=O)NCC(=O)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1COP(=O)(CCCC(=O)NCC(=O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.